Disodium 9(or 10)-(sulfooxy)stearate
CAS No.: 65151-75-9
Cat. No.: VC18463804
Molecular Formula: C18H34Na2O6S
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65151-75-9 |
|---|---|
| Molecular Formula | C18H34Na2O6S |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | disodium;9-sulfonatooxyoctadecanoate |
| Standard InChI | InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
| Standard InChI Key | VGTVRFVVWNDJDH-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Disodium 9(or 10)-(sulfooxy)stearate consists of an 18-carbon stearic acid backbone with a sulfooxy group (-OSO3⁻) at either the ninth or tenth position, balanced by two sodium counterions. The IUPAC name, disodium;9-sulfonatooxyoctadecanoate, reflects this structure . The compound’s amphiphilic nature arises from its hydrophobic alkyl chain and hydrophilic sulfonate head, enabling it to reduce surface tension at oil-water interfaces.
Key Structural Features:
-
Hydrocarbon Chain: An 18-carbon saturated chain derived from stearic acid (C₁₈H₃₆O₂) .
-
Sulfooxy Group: Positioned at carbon 9 or 10, contributing to solubility in polar solvents.
-
Sodium Counterions: Enhance ionic strength and stability in aqueous solutions .
Physicochemical Data
The compound’s properties are critical for its industrial utility:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₄Na₂O₆S | |
| Molecular Weight | 424.5 g/mol | |
| Solubility | Water-soluble | |
| Critical Micelle Concentration (CMC) | ~0.1–1 mM (estimated) |
The canonical SMILES representation, CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+], confirms the branching and ionic configuration. Its Standard InChIKey (VGTVRFVVWNDJDH-UHFFFAOYSA-L) uniquely identifies the stereochemical arrangement.
Synthesis and Reaction Mechanisms
Industrial Synthesis Pathways
The production of disodium 9(or 10)-(sulfooxy)stearate involves two primary steps:
-
Sulfonation of Stearic Acid:
Stearic acid reacts with chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in a nonpolar solvent (e.g., dichloroethane). This electrophilic substitution introduces the sulfooxy group at carbon 9 or 10, yielding 9(or 10)-(sulfooxy)stearic acid . -
Neutralization with Sodium Hydroxide:
The sulfonated intermediate is treated with sodium hydroxide (NaOH) to form the disodium salt:
Reaction Specificity and Byproducts
Functional Applications and Mechanism of Action
Surfactant and Emulsifier
As a anionic surfactant, disodium 9(or 10)-(sulfooxy)stearate reduces interfacial tension between hydrophobic and hydrophilic phases. Its critical micelle concentration (CMC) enables micelle formation, encapsulating oils in aqueous solutions.
Key Applications:
-
Detergents: Enhances grease removal by solubilizing lipids .
-
Pharmaceuticals: Serves as an excipient in tablet formulations to improve drug solubility .
Biological Interactions
Comparative Analysis with Related Compounds
Sodium Stearate vs. Disodium 9(or 10)-(Sulfooxy)stearate
Sodium stearate (C₁₈H₃₅NaO₂), a simpler soap derivative, lacks the sulfooxy group, limiting its solubility in hard water. In contrast, the sulfooxy group in disodium 9(or 10)-(sulfooxy)stearate confers enhanced water solubility and resistance to divalent cations (e.g., Ca²⁺, Mg²⁺), making it superior in detergent formulations .
Other Sulfonated Fatty Acid Salts
| Compound | Molecular Formula | Sulfonate Position | Key Difference |
|---|---|---|---|
| Sodium methyl 10-(sulfooxy)stearate | C₁₉H₃₇NaO₆S | 10 (methyl ester) | Lower water solubility |
| 2-Sulfo-octadecanoic acid | C₁₈H₃₅NaO₅S | 2 | Higher reactivity |
Disodium 9(or 10)-(sulfooxy)stearate’s mid-chain sulfonation balances solubility and stability, optimizing performance in emulsification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume